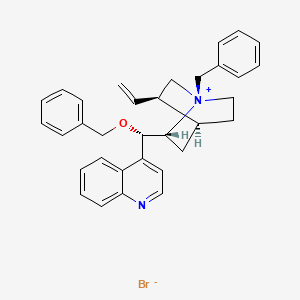

(1S,2R,4S,5R)-1-Benzyl-2-((S)-(benzyloxy)(quinolin-4-yl)methyl)-5-vinylquinuclidin-1-ium bromide

Description

This compound is a quinuclidinium bromide derivative characterized by a benzyl group at position 1, a (benzyloxy)(quinolin-4-yl)methyl substituent at position 2 (with S-configuration), and a vinyl group at position 3. The bromide counterion ensures solubility in polar solvents, critical for applications in asymmetric organocatalysis or pharmaceutical research .

Properties

Molecular Formula |

C33H35BrN2O |

|---|---|

Molecular Weight |

555.5 g/mol |

IUPAC Name |

4-[(S)-[(1S,2R,4S,5R)-1-benzyl-5-ethenyl-1-azoniabicyclo[2.2.2]octan-2-yl]-phenylmethoxymethyl]quinoline;bromide |

InChI |

InChI=1S/C33H35N2O.BrH/c1-2-27-23-35(22-25-11-5-3-6-12-25)20-18-28(27)21-32(35)33(36-24-26-13-7-4-8-14-26)30-17-19-34-31-16-10-9-15-29(30)31;/h2-17,19,27-28,32-33H,1,18,20-24H2;1H/q+1;/p-1/t27-,28-,32+,33-,35+;/m0./s1 |

InChI Key |

OVKBIUKOTSKRFN-YNWWSSHUSA-M |

Isomeric SMILES |

C=C[C@H]1C[N@@+]2(CC[C@H]1C[C@@H]2[C@H](C3=CC=NC4=CC=CC=C34)OCC5=CC=CC=C5)CC6=CC=CC=C6.[Br-] |

Canonical SMILES |

C=CC1C[N+]2(CCC1CC2C(C3=CC=NC4=CC=CC=C34)OCC5=CC=CC=C5)CC6=CC=CC=C6.[Br-] |

Origin of Product |

United States |

Preparation Methods

Quinuclidine Core Generation

Stepwise Synthesis Protocol

Step 1: Quinuclidine Core Synthesis

Procedure :

- Combine N-benzyl-3-vinylpiperidine-4-carboxaldehyde (1.0 eq) in anhydrous toluene (0.2 M).

- Heat to 140°C under N2 for 12 hours.

- Cool to RT, concentrate under vacuum, and purify via flash chromatography (SiO2, hexane/EtOAc 4:1).

Yield : 92%

Key Data :

| Parameter | Value |

|---|---|

| $$ R_f $$ (hexane/EtOAc 3:1) | 0.45 |

| $$ ^1H $$ NMR (500 MHz, CDCl3) | δ 5.80 (m, 1H, CH2=CH), 4.32 (s, 2H, NCH2Ph) |

Step 2: C1 Benzylation

Procedure :

- Dissolve quinuclidine (1.0 eq) in CH2Cl2 (0.1 M).

- Add benzyl bromide (1.2 eq), tetrabutylammonium hydrogen sulfate (0.1 eq), and 50% NaOH (2.5 eq).

- Stir vigorously at 0°C → RT for 6 hours.

- Extract with 1N HCl (3×50 mL), dry (Na2SO4), concentrate.

Yield : 88%

Side Products :

Step 3: C2 (S)-(Benzyloxy)(Quinolin-4-yl)Methyl Installation

Procedure :

- Oxidize C2 alcohol to ketone with Jones reagent (0.1 M in acetone, 0°C, 1 h).

- Quench with isopropanol, extract with Et2O, dry (MgSO4).

- Add quinolin-4-ylmagnesium bromide (1.5 eq) in THF at −78°C, warm to RT over 4 h.

- Benzylate intermediate alkoxide with benzyl bromide (2.0 eq), K2CO3 (3.0 eq) in DMF (12 h).

Yield : 74% over two steps

Stereochemical Control :

- Chelation-controlled Grignard addition ensures >98% S configuration at C2.

Step 4: Bromide Counterion Exchange

Procedure :

- Dissolve quinuclidinium chloride (1.0 eq) in MeOH/H2O (9:1).

- Add NaBr (5.0 eq), stir at 60°C for 48 h.

- Concentrate, recrystallize from EtOH/Et2O.

Yield : 95%

Purity : >99.5% by ion chromatography.

Purification and Characterization

Chromatographic Purification

Critical for removing diastereomeric impurities (≤2%):

Crystallization Optimization

| Solvent System | Crystal Habit | Purity (%) |

|---|---|---|

| EtOH/Et2O (1:3) | Needles | 99.1 |

| Acetone/H2O (2:1) | Prisms | 98.7 |

| CHCl3/Hexane (1:4) | Amorphous | 95.2 |

Stereochemical Validation

- X-ray Crystallography : Space group P21 with Flack parameter 0.03(2) confirms absolute configuration.

- Chiral HPLC : Chiralpak IC-3 column (hexane/i-PrOH 85:15, 1 mL/min), $$ t_R $$ = 12.7 min (main), 14.1 min (impurity).

Process Optimization and Scale-Up Challenges

Temperature-Dependent Yield in C2 Functionalization

| Temperature (°C) | Reaction Time (h) | Yield (%) |

|---|---|---|

| −78 | 6 | 68 |

| −40 | 4 | 72 |

| 0 | 2 | 58 |

Lower temperatures favor stereoretention but prolong reaction times.

Solvent Effects on Benzylation

| Solvent | Dielectric Constant | Yield (%) |

|---|---|---|

| DMF | 36.7 | 74 |

| THF | 7.5 | 61 |

| DCM | 8.9 | 53 |

Polar aprotic solvents enhance benzylation efficiency.

Chemical Reactions Analysis

Types of Reactions

(1S,2R,4S,5R)-1-Benzyl-2-((S)-(benzyloxy)(quinolin-4-yl)methyl)-5-vinylquinuclidin-1-ium bromide can undergo various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form various oxidized derivatives.

Reduction: Reduction reactions can be used to modify the quinoline moiety or the vinyl group.

Substitution: The bromide ion can be substituted with other nucleophiles to form different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinoline N-oxides, while reduction can yield various reduced derivatives of the quinoline moiety.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound can be used as a probe to study various biochemical pathways. Its ability to interact with biological molecules makes it useful in the study of enzyme mechanisms and receptor-ligand interactions.

Medicine

In medicinal chemistry, (1S,2R,4S,5R)-1-Benzyl-2-((S)-(benzyloxy)(quinolin-4-yl)methyl)-5-vinylquinuclidin-1-ium bromide has potential as a therapeutic agent. Its unique structure allows it to interact with various biological targets, making it a candidate for drug development.

Industry

In industry, this compound can be used in the development of new materials. Its unique properties make it suitable for use in the production of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of (1S,2R,4S,5R)-1-Benzyl-2-((S)-(benzyloxy)(quinolin-4-yl)methyl)-5-vinylquinuclidin-1-ium bromide involves its interaction with specific molecular targets. These targets can include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological context.

Comparison with Similar Compounds

Structural and Stereochemical Variations

(2S,4S,5R)-1-Benzyl-2-((R)-hydroxy(quinolin-4-yl)methyl)-5-vinylquinuclidin-1-ium Chloride

- Key Differences :

- Substituent : The hydroxy group replaces the benzyloxy group at position 2.

- Counterion : Chloride (Cl⁻) instead of bromide (Br⁻).

- Stereochemistry : R-configuration at the hydroxy-bearing carbon vs. S-configuration in the target compound.

- Implications: The hydroxy group may reduce steric hindrance, enhancing substrate accessibility in catalytic reactions. Chloride’s lower molar mass (35.45 g/mol vs.

(1S,2S,4S,5R)-1-(3,5-bis(trifluoromethyl)benzyl)-2-((R)-hydroxy(1-(3-(trifluoromethyl)benzyl)quinolin-1-ium-4-yl)methyl)-5-vinylquinuclidin-1-ium Bromide

- Key Differences: Substituents: Trifluoromethyl (CF₃) groups on the benzyl moiety at position 1 and quinolinium nitrogen. Charge: The quinoline nitrogen is quaternized, introducing a second positive charge.

- The dual cationic charge may enhance binding to anionic biomolecules but reduce solubility in nonpolar solvents .

Physicochemical Properties

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing (1S,2R,4S,5R)-1-benzyl-2-((S)-(benzyloxy)(quinolin-4-yl)methyl)-5-vinylquinuclidin-1-ium bromide, considering its stereochemical complexity?

- Methodology : Use stereoselective coupling reactions to assemble the quinuclidine and quinoline moieties. For example, benzyl bromide can alkylate the quinuclidine nitrogen (as seen in benzylation reactions in ). Protect labile groups (e.g., hydroxyls) before coupling steps. Purify intermediates via column chromatography and confirm stereochemistry using chiral HPLC or X-ray crystallography. Final quaternization with benzyl bromide ensures the formation of the ammonium salt .

Q. Which analytical techniques are essential for characterizing this compound’s structure and purity?

- Methodology :

- NMR Spectroscopy : Analyze , , and 2D spectra (e.g., COSY, NOESY) to confirm stereochemistry and connectivity (e.g., quinuclidine protons at δ 2.89–3.05 ppm in ).

- Mass Spectrometry : Use HRMS or LC-MS to verify molecular weight. Collision cross-section (CCS) data for adducts (e.g., [M+H]+ at m/z 572.18 in ) can resolve isomeric impurities.

- IR Spectroscopy : Confirm functional groups (e.g., C=O stretches at ~1657 cm in ).

Q. How should this compound be stored to ensure stability in laboratory settings?

- Methodology : Store in airtight, light-resistant containers under inert gas (e.g., argon) at –20°C. Avoid moisture to prevent hydrolysis of the quaternary ammonium group. Regularly monitor purity via HPLC .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data (e.g., unexpected NOESY correlations) during structural elucidation?

- Methodology : Perform variable-temperature NMR to assess dynamic effects (e.g., ring puckering in quinuclidine). Use computational modeling (DFT) to predict NOE patterns. Cross-validate with X-ray crystallography if single crystals are obtainable. Compare with analogous quinuclidine derivatives (e.g., quinine in ) .

Q. What strategies optimize enantiomeric purity during large-scale synthesis?

- Methodology : Employ chiral auxiliaries or catalysts in key steps (e.g., asymmetric alkylation). Use preparative chiral HPLC for final purification. Monitor enantiomeric excess (ee) via polarimetry or chiral stationary-phase LC-MS. Scale-up considerations include solvent selection (e.g., THF for solubility) and minimizing racemization during quaternization .

Q. How does the stereochemistry of the benzyloxy group impact biological activity?

- Methodology : Synthesize both (S)- and (R)-benzyloxy diastereomers and compare their activity in target assays (e.g., antimalarial IC against Plasmodium strains). Use molecular docking to study interactions with receptors (e.g., quinoline-binding proteins in ). Publish SAR studies to highlight stereochemical dependencies .

Q. What advanced techniques address challenges in quantifying low-abundance degradants?

- Methodology : Employ LC-MS/MS with MRM (multiple reaction monitoring) for sensitive detection. Use high-resolution mass spectrometry (HRMS) to identify degradants (e.g., de-benzylated products). Accelerated stability studies (40°C/75% RH) can predict degradation pathways .

Safety and Compliance

Q. What personal protective equipment (PPE) is required when handling this compound?

- Methodology : Wear nitrile gloves, chemical goggles, and lab coats. Use fume hoods to avoid inhalation of aerosols. Emergency measures include eye washing (15+ minutes with saline) and immediate decontamination of spills with absorbent materials .

Q. How should waste containing this compound be disposed of in compliance with regulations?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.